molecular formula C16H23NO3S2 B2473019 8-(2-ethoxybenzenesulfonyl)-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane CAS No. 1705339-32-7

8-(2-ethoxybenzenesulfonyl)-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2473019
CAS No.: 1705339-32-7
M. Wt: 341.48
InChI Key: YXDACPLEVIIOFE-UHFFFAOYSA-N
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Description

8-(2-ethoxybenzenesulfonyl)-3-(methylsulfanyl)-8-azabicyclo[321]octane is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

The synthesis of 8-(2-ethoxybenzenesulfonyl)-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane typically involves multi-step organic reactions. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures . Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity.

Chemical Reactions Analysis

8-(2-ethoxybenzenesulfonyl)-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used in the synthesis of complex organic molecules and as a building block for creating new compounds.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 8-(2-ethoxybenzenesulfonyl)-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 8-(2-ethoxybenzenesulfonyl)-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane include other bicyclic structures such as 2-methylbicyclo[2.2.2]octane . The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

8-(2-ethoxyphenyl)sulfonyl-3-methylsulfanyl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3S2/c1-3-20-15-6-4-5-7-16(15)22(18,19)17-12-8-9-13(17)11-14(10-12)21-2/h4-7,12-14H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDACPLEVIIOFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1S(=O)(=O)N2C3CCC2CC(C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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